2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
The compound “2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C22H25N3O6 . It has been studied for its antiproliferative activity on a panel of cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno . The presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position is critical for activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .Scientific Research Applications
Synthesis and Structural Analysis
Research into related compounds includes the synthesis and structural analysis of various pyrano[3,2-c]pyridine derivatives. For instance, the synthesis and structural elucidation of similar compounds have been conducted to understand their crystal structures and potential applications in medicinal chemistry. These studies often involve X-ray crystallography to detail molecular conformations and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds in drug design and development (Ganapathy et al., 2015).
Potential Applications in Corrosion Inhibition
Several pyrano[3,2-c]pyridine derivatives have been investigated for their corrosion inhibition properties. Research in this area focuses on synthesizing and testing these compounds as potential inhibitors against corrosion in various metals. These studies are significant for industrial applications where metal preservation is crucial. For example, ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines demonstrated potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Antimicrobial and Antifungal Activities
Compounds with the pyrano[3,2-c]pyridine structure have also been evaluated for their antimicrobial and antifungal activities. These studies are critical for identifying new therapeutic agents in the fight against resistant microbial strains. For example, the crystal structure and antimicrobial activity analysis of a synthesized pyran derivative revealed favorable antimicrobial activities, making it a candidate for further pharmacological evaluation (Okasha et al., 2022).
Molecular and Quantum Studies
The synthesis of novel pyrano[3,2-c]pyridine derivatives and their analysis through molecular and quantum studies have been conducted to explore their electronic properties and potential applications in material science. Such research can lead to the development of new materials with specific optical or electronic properties for use in various technological applications (Halim & Ibrahim, 2022).
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the given compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
Compounds with the tmp group have shown notable anti-cancer effects by inhibiting the aforementioned targets . For instance, TMP-containing compounds can fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of tubulin can disrupt the microtubule dynamics , essential for cell division, thereby exerting anti-cancer effects . Similarly, inhibition of Hsp90 can disrupt the protein folding process and degrade oncogenic proteins, leading to cell death .
Result of Action
Tmp-containing compounds have demonstrated significant efficacy against various diseases, including cancer, by inhibiting cell division and inducing cell death . They have also shown promising anti-fungal, anti-bacterial, and anti-viral properties .
Future Directions
Properties
IUPAC Name |
2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-12-8-15-19(22(26)25(12)6-7-27-2)18(14(11-23)21(24)31-15)13-9-16(28-3)20(30-5)17(10-13)29-4/h8-10,18H,6-7,24H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCSTHGCGYZQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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